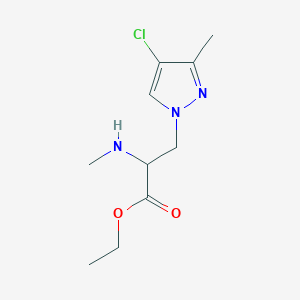
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a chlorine atom and a methyl group, an ethyl ester group, and a methylamino group
Méthodes De Préparation
The synthesis of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1H-pyrazole and ethyl 2-bromo-2-(methylamino)acetate. The reaction conditions usually require a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the bromoacetate, forming the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
Ethyl 3-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate: Lacks the methylamino group, which may influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
ethyl 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)9(12-3)6-14-5-8(11)7(2)13-14/h5,9,12H,4,6H2,1-3H3 |
Clé InChI |
MREBRONHTYIFTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN1C=C(C(=N1)C)Cl)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















